2-(2-Chlorophenyl)-1,3-thiazole-5-carboxylic acid
Overview
Description
Synthesis Analysis
While specific synthesis methods for “2-(2-Chlorophenyl)-1,3-thiazole-5-carboxylic acid” were not found, a related compound, ketamine, has been synthesized using a hydroxy ketone intermediate in a five-step process . This process involved the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration, oxidation, imination, and rearrangement .Scientific Research Applications
Synthesis of Novel Compounds
- Thieno[3,2-b]quinolines and thieno[3,2-d][1,3]thiazoles were synthesized using derivatives of 2-(2-Chlorophenyl)-1,3-thiazole-5-carboxylic acid, showing the compound's utility in creating new heterocyclic compounds (Datoussaid et al., 2012).
Biological Significance
- Organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid, a compound related to this compound, have been studied for their antibacterial and antifungal properties (Ali et al., 2002).
Photochemical Studies
- The photochemical decarboxylation of 2-(p-chlorophenyl)-Δ2-thiazoline-4-carboxylic acid, a related compound, has been studied, demonstrating the compound's potential in photochemical reactions (Suzuki et al., 1976).
Corrosion Inhibition
- Certain derivatives of this compound have been analyzed for their effectiveness in inhibiting the corrosion of iron, showing the compound's utility in industrial applications (Kaya et al., 2016).
Antithrombotic Agents
- Derivatives of this compound have been synthesized and evaluated for their in vivo antithrombotic activity (Babu et al., 2016).
Inflammation and Asthma
- N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, related to this compound, have shown potential as anti-inflammatory agents and inhibitors of enzymes involved in asthma and rheumatoid arthritis (Suh et al., 2012).
Properties
IUPAC Name |
2-(2-chlorophenyl)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-4-2-1-3-6(7)9-12-5-8(15-9)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUVOOGGOGDFOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(S2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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